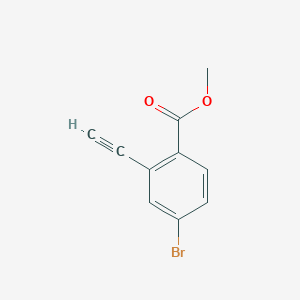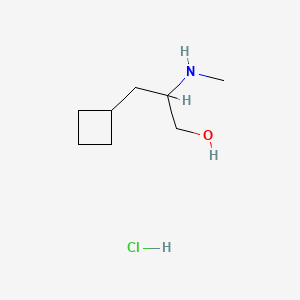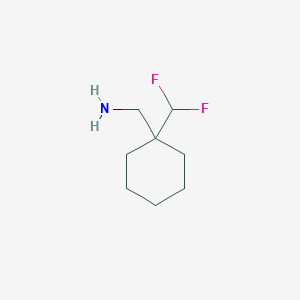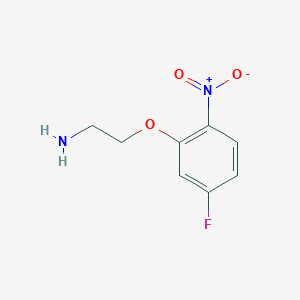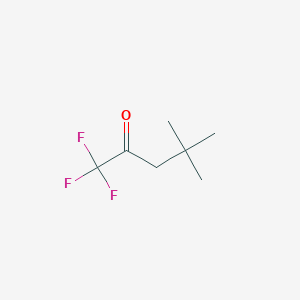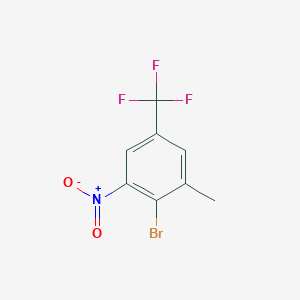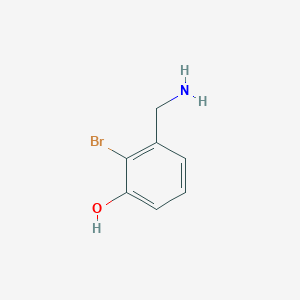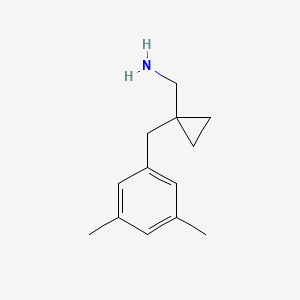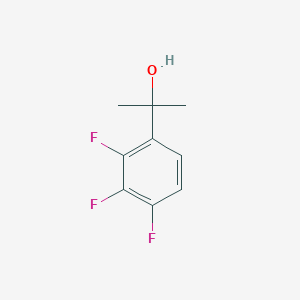
2-(2,3,4-Trifluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-Trifluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.16 g/mol It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)propan-2-ol typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,4-Trifluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-(2,3,4-Trifluorophenyl)propan-2-one
Reduction: 2-(2,3,4-Trifluorophenyl)propane
Substitution: Various substituted phenylpropanols depending on the nucleophile used
Applications De Recherche Scientifique
2-(2,3,4-Trifluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4,6-Trifluorophenyl)propan-2-ol
- 2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol
- 1-(2,3,6-Trifluorophenyl)propan-2-one
Uniqueness
2-(2,3,4-Trifluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial processes .
Propriétés
Formule moléculaire |
C9H9F3O |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
2-(2,3,4-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9F3O/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4,13H,1-2H3 |
Clé InChI |
VLUVSYNARKEDEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C(=C(C=C1)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



